Bromhydrate de salsolinol

Vue d'ensemble

Description

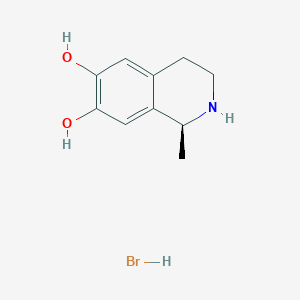

Hydrobromure de Salsolinol: (formule chimique: CHNO · HBr) est un composé dérivé de la condensation de l'acétaldéhyde et de la dopamine. Il existe sous forme de deux énantiomères, R et S.

Occurrence: Le salsolinol est naturellement présent dans divers aliments.

Tissu cérébral: Le R-salsolinol est principalement présent dans le tissu cérébral humain.

Applications De Recherche Scientifique

Neuropharmacological Studies

Salsolinol hydrobromide has been extensively studied for its effects on neurotransmission and neuroprotection. Key findings include:

- Dopamine Neuron Stimulation : Research indicates that salsolinol enhances the activity of dopamine neurons, which is critical in understanding its role in dopamine-related disorders like Parkinson's disease. For instance, it has been shown to increase the firing rate of dopamine neurons significantly at specific concentrations (0.1 µM) .

- Oxidative Stress Induction : Salsolinol hydrobromide induces oxidative stress leading to cell death in dopaminergic SH-SY5Y cells, highlighting its dual role as both a neuroprotective agent and a potential neurotoxin .

Neuroprotective Effects

Studies have explored the neuroprotective properties of salsolinol hydrobromide against cellular damage:

- Cell Viability : In vitro studies demonstrate that lower concentrations of salsolinol can protect against apoptosis in neuronal cells when combined with other protective agents such as N-acetylcysteine .

- Mechanisms of Action : The compound has been shown to interact with various neurotransmitter systems, including the μ-opioid receptor, suggesting its potential use in treating pain and addiction-related disorders .

Implications in Alcohol Addiction

Salsolinol is implicated in the biochemical pathways associated with alcohol consumption and dependence:

- Alcohol Abuse Mechanisms : Research indicates that salsolinol may facilitate dopaminergic signaling pathways that are activated during alcohol consumption, contributing to the reinforcing effects of alcohol .

Case Studies

Several case studies have highlighted the effects of salsolinol hydrobromide on human health:

- Parkinson’s Disease : In patients undergoing l-DOPA treatment for Parkinson’s disease, elevated levels of salsolinol were detected, suggesting a possible link between this compound and the progression of symptoms .

- Neurodegenerative Disorders : Investigations into the role of salsolinol in neurodegenerative conditions have shown that it may exacerbate symptoms through mechanisms involving oxidative stress and dopaminergic neuron impairment .

Data Summary Table

| Study/Source | Focus | Key Findings | Concentration |

|---|---|---|---|

| Berríos-Cárcamo et al. (2017) | Neurotransmission | Salsolinol activates μ-opioid receptors; potential for pain management | 0.01 - 1 mM |

| Brown et al. (2013) | Cell Viability | Induces apoptosis in SH-SY5Y cells | 100 - 800 µM |

| Hashizume et al. (2008a) | Hormonal Effects | Stimulates prolactin release from pituitary cells | 1 - 10 µM |

| Wanpen et al. (2004) | Oxidative Stress | Decreases cell viability via reactive oxygen species production | 0 - 500 µM |

Mécanisme D'action

Target of Action

Salsolinol hydrobromide primarily targets dopaminergic neurons in the central nervous system . It also interacts with μ-opioid receptors (MORs) , which indirectly excite the ventral tegmental area (VTA) dopamine neurons by inhibiting GABA neurons in the VTA .

Mode of Action

Salsolinol hydrobromide interacts with its targets through a series of biochemical reactions. It is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . It is known to excite the VTA dopamine neurons indirectly by activating MORs .

Biochemical Pathways

Salsolinol can be formed in the mammalian brain by three different mechanisms :

Pharmacokinetics

It is known that salsolinol can cross the blood-brain barrier .

Result of Action

Salsolinol hydrobromide has been investigated as a potential contributor to the development of neurodegenerative diseases such as Parkinson’s disease (PD) . It has been found to decrease significantly the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine .

Action Environment

The production of Salsolinol hydrobromide is influenced by environmental factors. For example, it is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . This suggests that microbial Salsolinol production could exist in the gut, which approximates physiological conditions within the mammalian GI tract .

Analyse Biochimique

Biochemical Properties

Salsolinol hydrobromide is a neuroactive compound . It is the condensation product of acetaldehyde and dopamine . It can interact with various adrenergic receptors . It is also capable of activating μ-opioid receptors (MORs), which inhibit GABA neurons in the ventral tegmental area .

Cellular Effects

Salsolinol hydrobromide has been found to induce neurotoxicity in SH-SY5Y cells and mice . It has been suggested that it may lead to oxidative stresses that culminate in the protein aggregation of alpha-synuclein . It also induces an oxidative modification in cytochrome c .

Molecular Mechanism

The molecular mechanism by which Salsolinol hydrobromide induces neurotoxicity in Parkinson’s disease remains challenging for future investigations . It has been suggested that it mediates neurotoxicity by activating NLRP3-dependent pyroptosis .

Dosage Effects in Animal Models

The effects of Salsolinol hydrobromide vary with different dosages in animal models

Metabolic Pathways

Salsolinol hydrobromide is involved in the metabolic pathways of dopamine . It is produced endogenously through the non-enzymatic condensation of dopamine with acetaldehyde .

Méthodes De Préparation

Voies de synthèse: La synthèse du Hydrobromure de Salsolinol implique la condensation de l'acétaldéhyde avec la dopamine.

Conditions de réaction: Les conditions de réaction spécifiques pour sa synthèse peuvent varier, mais la réaction principale implique la formation du cycle tétrahydroisoquinoléine.

Production industrielle: Les méthodes de production à l'échelle industrielle ne sont pas largement documentées, car le salsolinol est principalement étudié pour ses propriétés neurotoxiques.

Analyse Des Réactions Chimiques

Réactivité: Le salsolinol peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs courants: Des réactifs tels que les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et les catalyseurs acides (par exemple, l'acide bromhydrique) peuvent être utilisés.

Principaux produits: Les produits spécifiques formés dépendent des conditions de réaction, mais ils impliquent généralement des modifications du cycle tétrahydroisoquinoléine.

Applications de la recherche scientifique

Neurotoxicité: Le salsolinol est suspecté de contribuer à l'abus d'alcool. Il excite indirectement les neurones dopaminergiques dans l'aire tegmentale ventrale (ATV) en activant les récepteurs μ-opioïdes (MOR) et en inhibant les neurones GABA dans l'ATV.

Libération de prolactine: Le salsolinol peut servir de facteur de libération de la prolactine.

Maladie de Parkinson: Il a été impliqué dans l'étiologie de la maladie de Parkinson.

Mécanisme d'action

Cibles: Les effets du salsolinol impliquent des interactions avec les récepteurs μ-opioïdes (MOR) et la modulation des voies dopaminergiques.

Voies: Il affecte la voie tubéro-infundibulaire et peut jouer un rôle dans la pathogenèse de la maladie de Parkinson.

Comparaison Avec Des Composés Similaires

Unicité: Les propriétés uniques du salsolinol résident dans ses effets neurotoxiques et son implication dans l'abus d'alcool.

Composés similaires: Bien que le salsolinol soit distinct, d'autres tétrahydroisoquinoléines et composés apparentés existent dans la littérature.

Activité Biologique

Salsolinol hydrobromide, a derivative of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), has garnered attention for its complex biological activities, particularly in relation to neuroprotection and neurotoxicity. This article synthesizes findings from various studies to elucidate the biological activity of salsolinol hydrobromide, including its effects on neuronal cells, mechanisms of action, and implications for neurological disorders.

Salsolinol is an endogenous compound formed from the metabolism of dopamine and is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease. It can act as both a neurotoxin and a neuroprotective agent depending on its concentration and the context of exposure. The compound's dual nature is evident in its ability to modulate neurotransmitter systems and influence neuronal health.

Mechanisms of Neuroprotection

Research indicates that salsolinol can exert neuroprotective effects through several mechanisms:

- Reduction of Reactive Oxygen Species (ROS) : Salsolinol significantly decreases ROS levels in neuronal cells exposed to oxidative stressors like hydrogen peroxide (H₂O₂) .

- Caspase Inhibition : It inhibits caspase-3/7 activity, which is a marker of apoptosis, thereby preventing cell death in conditions induced by neurotoxins such as 6-hydroxydopamine .

- Mitochondrial Protection : At lower concentrations (50–100 µM), salsolinol preserves mitochondrial membrane potential and enhances cell survival in glutamate-induced toxicity models .

Neurotoxic Effects

Conversely, at higher concentrations (≥500 µM), salsolinol exhibits neurotoxic properties:

- Cell Death Induction : High doses lead to increased lactate dehydrogenase (LDH) release and significant cell death in neuronal cultures .

- Excitotoxicity : Salsolinol exacerbates glutamate-induced excitotoxicity at elevated concentrations, highlighting its potential role in neuronal damage .

Table 1: Concentration-Dependent Effects of Salsolinol

| Concentration (µM) | Effect on Neuronal Cells | Mechanism |

|---|---|---|

| 50 | Neuroprotection | Decreased ROS, inhibited caspases |

| 100 | Neuroprotection | Preserved mitochondrial potential |

| 250 | Biphasic effect | Mixed outcomes; some protective effects |

| 500 | Neurotoxicity | Increased LDH release, cell death |

Case Studies and Research Findings

- Neuroprotective Study : A study involving SH-SY5Y human neuroblastoma cells demonstrated that salsolinol at concentrations of 50 and 100 µM significantly improved cell viability under oxidative stress conditions induced by H₂O₂. The treatment resulted in a marked reduction in ROS levels and caspase activity compared to controls .

- Biphasic Response : Another investigation revealed that while lower concentrations of salsolinol provided protective effects against glutamate-induced apoptosis, higher concentrations led to increased neuronal damage. This highlights the importance of dosage in therapeutic applications .

- Gut Microbiota Interaction : Recent findings suggest that salsolinol can be produced by gut microbiota such as Escherichia coli, potentially linking gut health with neurological outcomes. This production is enhanced in the presence of alcohol, suggesting a novel pathway for the compound's impact on neurodegenerative diseases .

Propriétés

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGXKJQIOUTTB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191600 | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-21-5 | |

| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38221-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salsolinol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsolinol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.